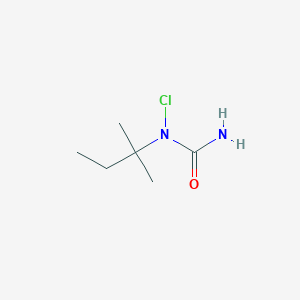![molecular formula C11H11N B14502583 3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline CAS No. 63375-58-6](/img/structure/B14502583.png)
3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by its unique structure, which includes an aziridine ring fused to an isoquinoline moiety.
Preparation Methods
The synthesis of 3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of tryptophols with iodine azide, leading to the formation of azido derivatives, which can then be cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine azide, acetic acid, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of N-oxides, while reduction reactions may yield reduced isoquinoline derivatives .
Scientific Research Applications
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. Industrial applications could involve its use in the development of new materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline involves its interaction with specific molecular targets and pathways. The aziridine ring in its structure is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its effects .
Comparison with Similar Compounds
3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline can be compared with other isoquinoline derivatives, such as quinoline and its analogs. While quinoline is known for its use in antimalarial drugs, the unique structure of this compound, particularly the presence of the aziridine ring, sets it apart and may confer distinct chemical and biological properties .
Properties
CAS No. |
63375-58-6 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-methylidene-8,8a-dihydro-1H-azirino[1,2-b]isoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-11-5-3-2-4-9(11)6-10-7-12(8)10/h2-5,10H,1,6-7H2 |
InChI Key |
JQAOZDMOEWHDJI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2CC3N1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
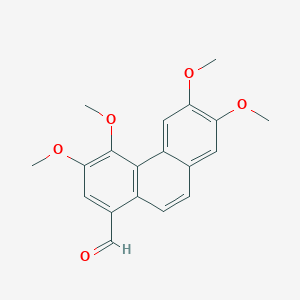
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)


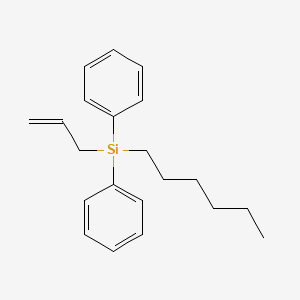
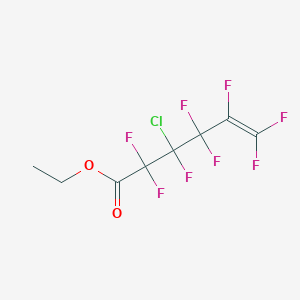
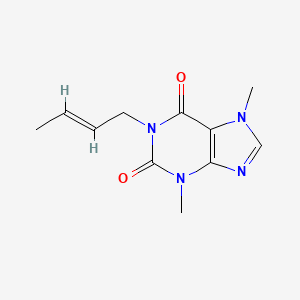
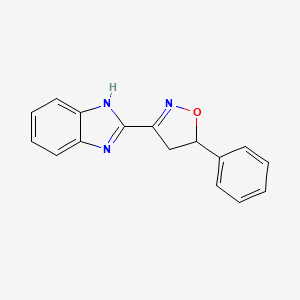
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
